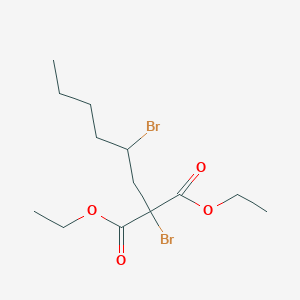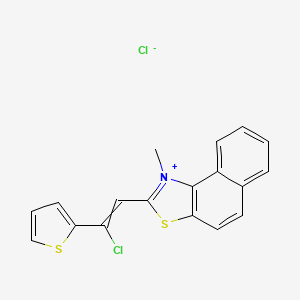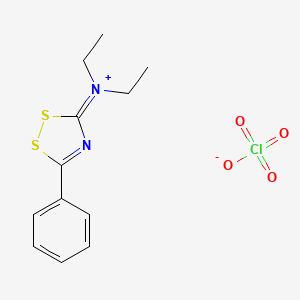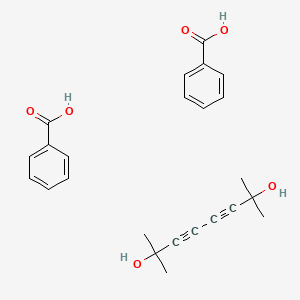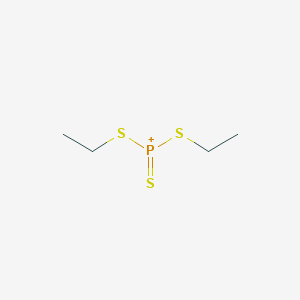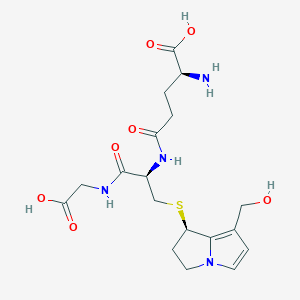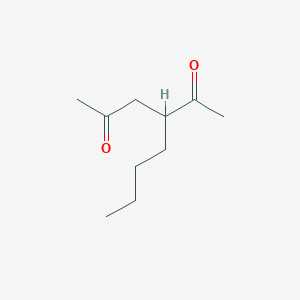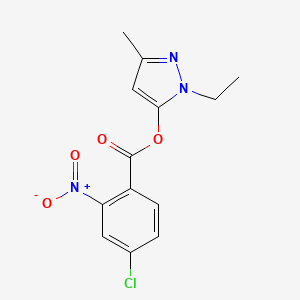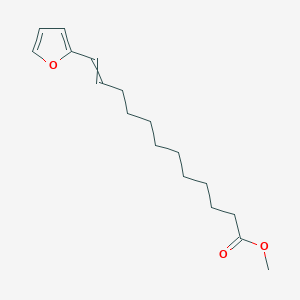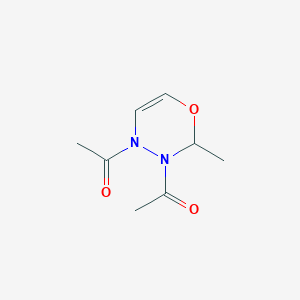
1,1'-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) is a compound belonging to the class of oxadiazines, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) can be achieved through a one-pot synthetic protocol. This involves the aerobic oxidation of acylhydrazides into N-acyldiazenes using sodium nitrite (NaNO₂) and nitric acid (HNO₃), followed by a 4-(dimethylamino)pyridine (DMAP)-catalyzed cycloaddition of allenoates with the generated N-acyldiazenes . This method is practical and can be performed on a gram scale, producing the desired oxadiazine in good to high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the one-pot synthetic protocol described above provides a scalable and efficient route that could be adapted for industrial applications. The use of common reagents and mild reaction conditions makes this method suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under aerobic conditions.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Sodium nitrite (NaNO₂) and nitric acid (HNO₃) are used for aerobic oxidation.
Reduction: Common reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield N-acyldiazenes, while reduction reactions can produce reduced forms of the oxadiazine ring.
Aplicaciones Científicas De Investigación
1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing agent, facilitating the conversion of substrates through oxidative cycloaddition reactions . Its unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazole: A five-membered ring containing one oxygen and two nitrogen atoms, known for its biological activity.
1,2,4-Oxadiazine: Another oxadiazine derivative with similar structural features and applications.
Uniqueness
1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) is unique due to its six-membered ring structure, which provides distinct chemical and biological properties compared to other oxadiazine derivatives.
Propiedades
Número CAS |
64254-44-0 |
|---|---|
Fórmula molecular |
C8H12N2O3 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
1-(3-acetyl-2-methyl-2H-1,3,4-oxadiazin-4-yl)ethanone |
InChI |
InChI=1S/C8H12N2O3/c1-6(11)9-4-5-13-8(3)10(9)7(2)12/h4-5,8H,1-3H3 |
Clave InChI |
VVKOPBLOEOOMMS-UHFFFAOYSA-N |
SMILES canónico |
CC1N(N(C=CO1)C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
